molecular formula C19H13ClN4O2S B2503944 2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 946269-64-3

2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol

Cat. No.: B2503944
CAS No.: 946269-64-3
M. Wt: 396.85
InChI Key: HNOSQVSPTOQOKC-UHFFFAOYSA-N
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Description

2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol is a useful research compound. Its molecular formula is C19H13ClN4O2S and its molecular weight is 396.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

This compound and its derivatives are extensively explored for their potential in pharmacological applications. Siddiqui et al. (2014) focused on the synthesis and pharmacological evaluation of various N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole derivatives. These compounds showed significant antibacterial activity against various strains and moderate inhibition of α-chymotrypsin enzyme. The study emphasized the antibacterial potential, particularly against S.typhi, K.pneumonae, and S. aureus (Siddiqui et al., 2014).

Antibacterial and Anti-Enzymatic Potential

Nafeesa et al. (2017) synthesized a series of N-substituted derivatives containing 1,3,4-oxadiazole and acetamide moieties. These compounds were evaluated for their antibacterial and anti-enzymatic potential, demonstrating significant activity against bacterial strains and low potential against the lipoxygenase (LOX) enzyme (Nafeesa et al., 2017).

Antibacterial, Hemolytic, and Thrombolytic Activities

Aziz-Ur-Rehman et al. (2020) synthesized a novel series of 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives. These compounds exhibited excellent to moderate antibacterial activity, low toxicity, and good thrombolytic activity. This study highlighted the potential of these compounds in the treatment of cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

Antioxidant Activity

George et al. (2010) explored the antioxidant activity of some 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one Derivatives. These compounds were synthesized and screened for their antioxidant properties, providing insights into their potential therapeutic applications (George et al., 2010).

Anticancer Activity

Hafez et al. (2017) synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives. The majority of these compounds displayed potent anticancer activity on various human cancer cell lines, comparable to that of doxorubicin. This study underscores the potential application of these compounds in cancer therapy (Hafez et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide an analysis of the safety and hazards associated with this compound .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential use in medicine .

Mechanism of Action

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c20-14-8-4-7-13(9-14)18-23-17(26-24-18)11-27-19-21-15(10-16(25)22-19)12-5-2-1-3-6-12/h1-10H,11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOSQVSPTOQOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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